N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a dual inhibitor of c-Met and Pim-1 kinases, which are crucial targets in cancer therapy . The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, contributes to its biological activity and makes it a promising candidate for further research and development.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as c-met protein kinase
Mode of Action
Similar compounds have been found to inhibit certain enzymes, such as c-met protein kinase , which suggests that this compound might also act as an enzyme inhibitor
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as those involved in bacterial growth
Result of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Biochemical Analysis
Biochemical Properties
It is known that compounds containing a triazolo[4,3-b]pyridazine ring can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide involves multiple steps. The process typically begins with the preparation of the triazolo[4,3-b]pyridazine core, which is achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Its potential as a dual inhibitor of c-Met and Pim-1 kinases makes it a candidate for cancer therapy research.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar compounds to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide include other triazolo[4,3-b]pyridazine derivatives, such as:
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide These compounds share structural similarities but differ in their substituents and specific biological activities. The unique combination of the triazolo[4,3-b]pyridazine core with the pyrrolidine and sulfonamide groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-11-13(17)3-2-4-14(11)26(24,25)21-12-7-8-22(9-12)16-6-5-15-19-18-10-23(15)20-16/h2-6,10,12,21H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPIRZRWZCJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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